molecular formula C10H22N2O4S2 B10883465 1,4-Bis(propylsulfonyl)piperazine

1,4-Bis(propylsulfonyl)piperazine

Cat. No.: B10883465
M. Wt: 298.4 g/mol
InChI Key: VYKSPDOCHTXSIF-UHFFFAOYSA-N
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Description

1,4-Bis(propylsulfonyl)piperazine is an organic compound with the molecular formula C10H22N2O4S2. It is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of two propylsulfonyl groups attached to the piperazine ring, making it a sulfonyl derivative of piperazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(propylsulfonyl)piperazine can be synthesized through various methods. One common approach involves the reaction of piperazine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for efficient production with high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(propylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The propylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(propylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to key proteins.

Comparison with Similar Compounds

1,4-Bis(propylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1,4-Bis(phenylsulfonyl)piperazine: This compound has phenylsulfonyl groups instead of propylsulfonyl groups, which can lead to different chemical and biological properties.

    1,4-Bis(methylsulfonyl)piperazine: The presence of methylsulfonyl groups makes this compound more hydrophilic compared to the propylsulfonyl derivative.

    1,4-Bis(ethylsulfonyl)piperazine: The ethylsulfonyl groups provide intermediate properties between the methyl and propyl derivatives.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other sulfonyl piperazine derivatives.

Properties

Molecular Formula

C10H22N2O4S2

Molecular Weight

298.4 g/mol

IUPAC Name

1,4-bis(propylsulfonyl)piperazine

InChI

InChI=1S/C10H22N2O4S2/c1-3-9-17(13,14)11-5-7-12(8-6-11)18(15,16)10-4-2/h3-10H2,1-2H3

InChI Key

VYKSPDOCHTXSIF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)CCC

Origin of Product

United States

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